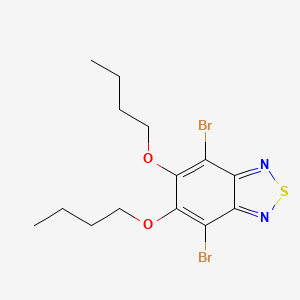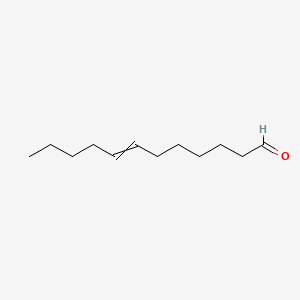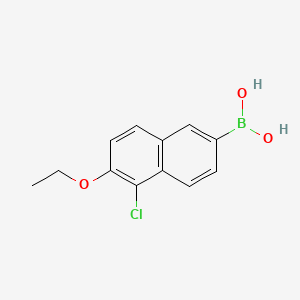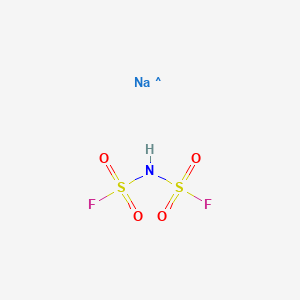
BTO4-2Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BTO4-2Br, also known as 1973413-17-0, is a chemical compound with the molecular formula C14H18Br2N2O2S and a molecular weight of 438.18 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The preparation of BTO4-2Br involves several synthetic routes and reaction conditions. One common method is the solid-state reaction method, which involves mixing the precursor materials and heating them to high temperatures to induce a chemical reaction . The reaction conditions, such as temperature, pressure, and time, can be varied to optimize the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using similar principles but with more controlled and automated processes to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
BTO4-2Br undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the replacement of one or more functional groups with other groups.
Wissenschaftliche Forschungsanwendungen
BTO4-2Br has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology and medicine, it may be used in the development of new drugs or as a tool for studying biological processes . In industry, this compound can be used in the production of advanced materials, such as multiferroic ceramics, which have applications in electronics and other high-tech fields .
Wirkmechanismus
The mechanism of action of BTO4-2Br involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
BTO4-2Br can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other brominated organic compounds or compounds with similar molecular structures . The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these other compounds. For example, while other brominated compounds may also undergo similar types of chemical reactions, this compound may have distinct reactivity patterns or be more suitable for certain applications due to its specific molecular structure.
Eigenschaften
Molekularformel |
C14H18Br2N2O2S |
|---|---|
Molekulargewicht |
438.2 g/mol |
IUPAC-Name |
4,7-dibromo-5,6-dibutoxy-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C14H18Br2N2O2S/c1-3-5-7-19-13-9(15)11-12(18-21-17-11)10(16)14(13)20-8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
WNZUVOINRCAMJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C2=NSN=C2C(=C1OCCCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)
![[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone](/img/structure/B14779304.png)
![3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole](/img/structure/B14779332.png)
![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)

![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
![4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride](/img/structure/B14779352.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)
![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)

